molecular formula C10H18ClNO3 B2743171 Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride CAS No. 2309475-30-5

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

Cat. No. B2743171
CAS RN: 2309475-30-5
M. Wt: 235.71
InChI Key: GHDQKUDUQSBMDS-UHFFFAOYSA-N
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Description

“Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” is a complex organic compound. It belongs to the class of azabicyclo nonanes, which are bicyclic structures containing a nitrogen atom . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives has been studied in depth. The Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” is complex. The core structure is a 9-azabicyclo[3.3.1]nonane, which is a bicyclic structure containing a nitrogen atom . The compound also contains a methyl group and a carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.3.1]nonane derivatives have been studied. For instance, the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” include its molecular weight, which is 219.71 . It is a white solid at room temperature .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is a part of the structure of this compound, is predominant in most biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities . Therefore, this compound could potentially be used in the development of new anticancer chemotherapeutics .

Ion Receptors

The bicyclo [3.3.1]nonane moiety has successful applications as ion receptors . This suggests that “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” could be used in the development of new ion receptors.

Metallocycles

The bicyclo [3.3.1]nonane moiety is also used in the development of metallocycles . This compound could potentially be used in the synthesis of new metallocycles.

Molecular Tweezers

The bicyclo [3.3.1]nonane moiety is used in the development of molecular tweezers . This suggests that “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” could be used in the development of new molecular tweezers.

Aerobic Oxidation of Alcohols

9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO), which is structurally similar to this compound, may be employed for the aerobic oxidation of alcohols . This suggests that “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” could potentially be used in similar applications.

Skeletal Editing of Organic Molecules

This compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This is a novel method developed by Prof. Levin and co-workers from the University of Chicago .

Safety and Hazards

The safety information for “Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-10(13)6-2-7-4-11-5-8(3-6)9(7)12;/h6-9,11-12H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDQKUDUQSBMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNCC(C1)C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

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